molecular formula C₂₁H₂₀D₈O₄ B042441 Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- CAS No. 13479-38-4

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Cat. No. B042441
CAS RN: 13479-38-4
M. Wt: 344.4 g/mol
InChI Key: ZFQSDPPADTWKDI-HJTSIMOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Pregna-1,4-diene-3,20-dione derivatives involves complex biochemical processes. For instance, an efficient synthesis route starting from androsta-1,4-diene-3,17-dione, a biodegradation product of cholesterol, has been developed for 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate, which is a potential intermediate for prednisolone with a relatively high overall yield (about 54%) (Nitta, Fujimori, Haruyama, Inoue, & Ueno, 1985). Additionally, synthesis from 9α-hydroxy androstenedione has been explored for its importance in corticoid synthesis (Lưu Đức Huy et al., 2015).

Molecular Structure Analysis

The molecular structure of corticosteroids, including Pregna-1,4-diene-3,20-dione derivatives, has been extensively studied. The crystal and molecular structure of 17α,21-dihydroxy-1,4-pregnadiene-3,20-dione, for example, has been characterized, providing insights into the compound's structural features and its interactions at the atomic level (Scharfenberg-Pfeiffer et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving Pregna-1,4-diene-3,20-dione derivatives are crucial for their transformation into useful pharmacological agents. For example, the conversion of these compounds by Nocardioides simplex VKM Ac-2033D has been studied for the selective production of glucocorticoids (Fokina & Donova, 2003). These transformations highlight the compound's versatility in chemical synthesis and its potential for the development of novel steroid-based therapeutics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : Research by Lưu et al. (2015) and Fokina et al. (2003) demonstrates the synthesis of compounds closely related to Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-. These processes are crucial in the production of corticoids like hydrocortisone and prednisolone.
  • Photochemical Properties : A study by Ricci et al. (2001) explores the photochemical behavior of pregna-1,4-diene-3,20-diones, contributing to our understanding of their stability and reactivity under different light conditions.

Biological and Pharmacological Applications

  • Anti-Inflammatory Properties : Research into the biological properties of similar compounds, like that by Fox et al. (1980) and Fox et al. (1980), indicates a potential for selective anti-inflammatory applications with minimal atrophogenic activity.
  • Cytotoxic and Anti-inflammatory Activities : A study on bioactive pregnanes, similar to Pregna-1,4-diene-3,20-dione, by Bai et al. (2007), shows significant cytotoxic activity against certain human cell lines and highlights the anti-inflammatory potential of these compounds.
  • Steroid Reductase Inhibition : The work of Graef and Golf (1976) and Graef and Golf (1976) on derivatives of Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)- demonstrates their ability to inhibit specific steroid reductases, indicating potential therapeutic applications.

Safety And Hazards

The safety and hazards of “Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-” are not specified in the retrieved sources.


Future Directions

The future directions for “Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-” are not specified in the retrieved sources. However, the synthesis of similar compounds from phytosterols represents a greener and more economical route, suggesting potential future research directions2.


properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,14-17,19,22,24H,3-6,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSDPPADTWKDI-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928764
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

CAS RN

13479-38-4
Record name 17-Deoxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013479384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,21-Dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11.BETA.)-11,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY7AZ5TJU4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 2
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 3
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 4
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 5
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-
Reactant of Route 6
Pregna-1,4-diene-3,20-dione, 11,21-dihydroxy-, (11beta)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.